molecular formula C9H7BrFN3 B1311341 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole CAS No. 214540-43-9

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Cat. No. B1311341
M. Wt: 256.07 g/mol
InChI Key: MUYAKFNLCJMPDH-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles . Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles are known for their ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . They are also used as ligands for transition metals to create coordination complexes .

Scientific Research Applications

Synthesis and Reactivity

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole has been utilized in various synthesis processes. Zumbrunn (1998) demonstrated its role in the versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, showcasing its potential in creating a range of substituted triazoles (Zumbrunn, 1998). Furthermore, it has been involved in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and in the creation of novel gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, highlighting its versatility in organic synthesis (Peng & Zhu, 2003).

Antimicrobial and Anticancer Potential

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole derivatives have shown promising results in antimicrobial and anticancer research. Desabattina et al. (2014) synthesized a series of 1,2,4-triazole derivatives with significant antimicrobial properties, emphasizing the compound's role in enhancing pharmacological properties (Desabattina et al., 2014). In another study, 1,2,4-triazole derivatives exhibited anticancer activity, further expanding its potential in medicinal chemistry (Kaczor et al., 2013).

Corrosion Inhibition

The compound has been investigated for its efficacy in corrosion inhibition. Chaitra et al. (2015) explored its use as a corrosion inhibitoron mild steel in acidic media, demonstrating its potential in industrial applications (Chaitra, Mohana, & Tandon, 2015).

Safety And Hazards

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, in contact with skin, or inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

1-benzyl-3-bromo-5-fluoro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYAKFNLCJMPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447760
Record name 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

CAS RN

214540-43-9
Record name 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Zumbrunn - Synthesis, 1998 - thieme-connect.com
Reaction of 1-benzyl-3, 5-dibromo-1H-[1, 2, 4] triazole (3) with cesium fluoride yielded selectively 1-benzyl-3-bromo-5-fluoro-1H-[1, 2, 4] triazole (4). Debenzylation and realkylation …
Number of citations: 28 www.thieme-connect.com
X HX - thieme-connect.com
The first reported synthesis of this ring system was by Bladin [1] in which the name triazole was first assigned. The chemistry of 1, 2, 4-triazoles has been reviewed extensively elsewhere…
Number of citations: 0 www.thieme-connect.com

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